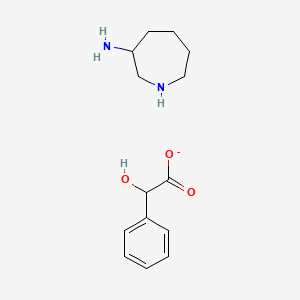

Azepan-3-amine;2-hydroxy-2-phenylacetate

Description

Azepan-3-amine;2-hydroxy-2-phenylacetate is a salt complex comprising azepan-3-amine (a seven-membered azacycloheptane derivative) and 2-hydroxy-2-phenylacetic acid (mandelic acid). This compound is structurally characterized by the azepane ring system, which confers unique conformational flexibility compared to smaller cyclic amines, and the mandelate anion, known for its chiral center and bioactive properties. The mandelate moiety is also utilized in esters (e.g., methyl, ethyl derivatives) as precursors in organic synthesis and forensic analysis .

Properties

Molecular Formula |

C14H21N2O3- |

|---|---|

Molecular Weight |

265.33 g/mol |

IUPAC Name |

azepan-3-amine;2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3.C6H14N2/c9-7(8(10)11)6-4-2-1-3-5-6;7-6-3-1-2-4-8-5-6/h1-5,7,9H,(H,10,11);6,8H,1-5,7H2/p-1 |

InChI Key |

LIYRZJUVVLQTRU-UHFFFAOYSA-M |

Canonical SMILES |

C1CCNCC(C1)N.C1=CC=C(C=C1)C(C(=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-3-amine;2-hydroxy-2-phenylacetate can be achieved through various synthetic routes. One common method involves the use of 2-(2-formylphenoxy)acetic acid as a bifunctional building block in a one-pot reaction with different amines and nucleophilic reagents . This method does not require a catalyst, making it a straightforward and efficient approach.

Industrial Production Methods: In industrial settings, the production of this compound often involves multicomponent heterocyclization reactions. These reactions are advantageous because they allow for the simultaneous formation of multiple bonds, leading to the efficient synthesis of complex molecules . The use of microwave irradiation and solvent-free conditions can further enhance the efficiency and yield of these reactions .

Chemical Reactions Analysis

Types of Reactions: Azepan-3-amine;2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophilic reagents like amines and alcohols .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of ketones and aldehydes, while reduction reactions typically produce alcohols and amines .

Scientific Research Applications

Azepan-3-amine;2-hydroxy-2-phenylacetate has numerous scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as an inhibitor of specific enzymes and receptors . In medicine, it shows promise as a therapeutic agent for treating conditions such as pain, inflammation, and neurogenic disorders . Additionally, its unique structural properties make it valuable in the development of new drugs and pharmaceuticals .

Mechanism of Action

The mechanism of action of Azepan-3-amine;2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various therapeutic effects, such as reducing inflammation and pain . The compound’s ability to interact with multiple targets makes it a versatile and potent agent in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Cyclopropanamine Mandelate Salts

Compounds like 2-(4-Chloro-3-fluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate (MW: 303.33, CAS: PA 47 11960) and (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (R)-2-hydroxy-2-phenylacetate (CAS: 376608-71-8) share the mandelate anion but differ in the amine component.

Ester Derivatives of 2-Hydroxy-2-Phenylacetate

- Methyl 2-phenylacetoacetate (CAS: 16648-44-5): A crystalline solid (MW: 192.2) used as a precursor in amphetamine synthesis. Its α-acetyl group increases reactivity in condensation reactions compared to the mandelate anion .

- Ethyl 2-phenylacetoacetate (CAS: 5413-05-8, MW: 206.24): Similar to the methyl ester but with enhanced lipophilicity due to the ethyl group, influencing its pharmacokinetic profile .

- Isopropyl 2-hydroxy-2-phenylacetate (CAS: 4118-51-8, MW: 194.23): Lacks the amine component but shares the mandelate backbone. Its isopropyl group may alter volatility and storage stability .

Stereochemical Variants

The (R)- and (S)-enantiomers of ethyl 2-hydroxy-2-phenylacetate (CAS: 10606-72-1 and 13704-09-1) demonstrate the importance of chirality in biological activity. The target compound’s mandelate anion likely exhibits enantiomer-specific interactions, similar to these esters .

Data Tables

Research Findings

- Synthetic Utility : Ethyl aroylacetates with substituted phenyl groups (e.g., 4-azidofurazan-3-amine derivatives) are synthesized for heterocyclic chemistry applications, highlighting the versatility of mandelate-related intermediates .

- Forensic Relevance : Methyl 2-phenylacetoacetate is flagged as a controlled precursor due to its role in illicit drug synthesis, underscoring the need for regulated handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.